molecular formula C21H20N2OS B5734031 N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea

N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea

Cat. No. B5734031
M. Wt: 348.5 g/mol
InChI Key: LDCSOBHWYMKBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea, also known as BMTU, is a synthetic compound that belongs to the class of thioureas. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases.

Scientific Research Applications

N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in diabetes treatment, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and angiogenesis. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity, which can help regulate blood sugar levels. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is its low toxicity, which makes it a promising candidate for therapeutic applications. Additionally, this compound has been shown to have a high selectivity for certain enzymes and signaling pathways, which can reduce the risk of off-target effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea research. In cancer research, this compound could be further studied for its potential use in combination therapy with other anticancer drugs. Additionally, this compound could be studied for its potential use in other types of cancer, such as breast cancer and lung cancer. In diabetes research, this compound could be further studied for its potential use in combination therapy with other antidiabetic drugs. Additionally, this compound could be studied for its potential use in other metabolic disorders, such as obesity and metabolic syndrome. Finally, this compound could be studied for its potential use in neurodegenerative diseases other than Alzheimer's disease and Parkinson's disease, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. Its low toxicity and high selectivity make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea can be synthesized by reacting 2-methoxy-5-methylphenyl isothiocyanate with 2-aminobiphenyl in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 212-214°C.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-15-12-13-20(24-2)19(14-15)23-21(25)22-18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-14H,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCSOBHWYMKBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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